Direct Target Engagement Comparison: Her2-IN-15 vs. Poziotinib on HER2 YVMA Mutant
In head-to-head comparisons, Her2-IN-15 demonstrates a distinct potency and selectivity profile against the HER2 YVMA exon 20 insertion mutant compared to the pan-HER inhibitor poziotinib. Her2-IN-15 inhibits the HER2 YVMA mutant with an IC50 of less than 200 nM [1]. Poziotinib, while also active against HER2 YVMA, is a potent pan-HER inhibitor with reported IC50 values of 3.2 nM for EGFRwt, 5.3 nM for HER2, and 23.5 nM for HER4 [2]. This data indicates that Her2-IN-15 may offer a significantly wider therapeutic window for studying HER2 YVMA in contexts where sparing wild-type EGFR and HER4 is critical, as poziotinib's potent inhibition of these other ERBB family members introduces broad-spectrum activity [2]. The exact selectivity fold-change for Her2-IN-15 over EGFRwt is not fully quantified in public data, but its design as a mutant-selective inhibitor contrasts sharply with poziotinib's pan-ERBB profile [1].
| Evidence Dimension | HER2 YVMA Inhibition (IC50) & Kinase Selectivity Profile |
|---|---|
| Target Compound Data | HER2 YVMA IC50 < 200 nM; mutant-selective TKI design |
| Comparator Or Baseline | Poziotinib: HER2 YVMA IC50 ~5.3 nM (HER2 IC50 value); Pan-ERBB inhibitor (EGFRwt IC50 = 3.2 nM, HER4 IC50 = 23.5 nM) |
| Quantified Difference | Her2-IN-15: mutant-selective with IC50 < 200 nM; Poziotinib: pan-ERBB with IC50 = 5.3 nM (HER2). Difference in selectivity profile is qualitative and significant. |
| Conditions | Cell-free kinase inhibition assays (HER2 YVMA mutant) and reported kinase panel data |
Why This Matters
This matters because the choice of a mutant-selective inhibitor versus a pan-ERBB inhibitor directly impacts the interpretation of experimental results, particularly in assays where EGFR and HER4 signaling confound HER2-specific effects.
- [1] Svitlana KULYK, et al. Compounds and methods for modulating her2. Patent WO2024044570. View Source
- [2] Poziotinib (PD012535, LPFWVDIFUFFKJU-UHFFFAOYSA-N) Product Page, Probes & Drugs. View Source
